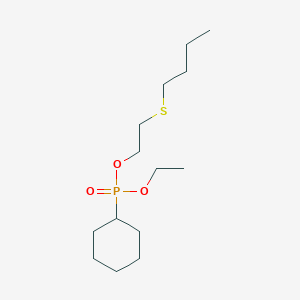
2-(Butylsulfanyl)ethyl ethyl cyclohexylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butylsulfanyl)ethyl ethyl cyclohexylphosphonate is a chemical compound that belongs to the class of organophosphonates These compounds are characterized by the presence of a phosphonate group, which is a phosphorus atom bonded to three oxygen atoms, one of which is double-bonded
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylsulfanyl)ethyl ethyl cyclohexylphosphonate typically involves the reaction of cyclohexylphosphonic dichloride with 2-(butylsulfanyl)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride. The general reaction scheme is as follows:
Cyclohexylphosphonic dichloride+2-(Butylsulfanyl)ethanol→2-(Butylsulfanyl)ethyl ethyl cyclohexylphosphonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the reaction conditions and improving the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(Butylsulfanyl)ethyl ethyl cyclohexylphosphonate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phosphonate group can be reduced to form phosphines.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
2-(Butylsulfanyl)ethyl ethyl cyclohexylphosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Butylsulfanyl)ethyl ethyl cyclohexylphosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic the phosphate group in biological molecules, allowing it to bind to active sites of enzymes and inhibit their activity. The butylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(Butylsulfanyl)ethyl methyl cyclohexylphosphonate
- 2-(Butylsulfanyl)ethyl phenyl cyclohexylphosphonate
- 2-(Butylsulfanyl)ethyl ethyl phenylphosphonate
Uniqueness
2-(Butylsulfanyl)ethyl ethyl cyclohexylphosphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl group can enhance its stability and lipophilicity compared to similar compounds with different substituents.
Properties
CAS No. |
61499-95-4 |
|---|---|
Molecular Formula |
C14H29O3PS |
Molecular Weight |
308.42 g/mol |
IUPAC Name |
[2-butylsulfanylethoxy(ethoxy)phosphoryl]cyclohexane |
InChI |
InChI=1S/C14H29O3PS/c1-3-5-12-19-13-11-17-18(15,16-4-2)14-9-7-6-8-10-14/h14H,3-13H2,1-2H3 |
InChI Key |
UHUMAOVQBLWPOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCCOP(=O)(C1CCCCC1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















